molecular formula C5H6ClN3O2 B1526260 methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate CAS No. 1308384-35-1

methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1526260
M. Wt: 175.57 g/mol
InChI Key: MSUOBKMEIQMTGP-UHFFFAOYSA-N
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Description

“Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the empirical formula C5H6ClN3O2 and a molecular weight of 175.57 . It is a solid substance . This compound belongs to the class of halogenated heterocycles .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” can be represented by the SMILES string “COC(=O)Cn1cnc(Cl)n1” and the InChI string "1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3" .


Chemical Reactions Analysis

The chemical reactions involving “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” and its derivatives have been studied in the context of their potential as anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate serves as a precursor or functional group in the synthesis of various novel compounds. For instance, the synthesis of polymethylated DOTA ligands for use in magnetic resonance imaging (MRI) contrast agents showcases the role of triazole derivatives in enhancing the efficacy and safety of diagnostic tools (Ranganathan et al., 2002). Another study describes the one-pot synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, highlighting the efficiency of triazole synthesis in producing compounds with potential fluorescent properties (Kamalraj et al., 2008).

Biological Activities

Research into triazole derivatives extends into the exploration of their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis of novel triazole compounds containing 2-methylidenethiazolidine rings demonstrated their fungicidal activities, suggesting potential applications in agricultural and pharmaceutical industries (Xu et al., 2005). Furthermore, the creation of 1,4,5-trisubstituted 1,2,3-triazoles through one-pot synthesis processes revealed their cytotoxicity against brine shrimp, indicating the potential for developing new anticancer agents (Ahmed et al., 2016).

Corrosion Inhibition

The role of triazole derivatives in corrosion inhibition is another area of significant research interest. Studies have shown that triazole compounds can effectively inhibit the corrosion of metals in acidic media, making them valuable for extending the lifespan of metal structures and components (Bentiss et al., 2007). This research underscores the importance of triazole derivatives in industrial applications, particularly in the formulation of coatings and treatments for metal preservation.

Future Directions

The future directions in the research of “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” and its derivatives could involve further exploration of their anticancer properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

methyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUOBKMEIQMTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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